molecular formula C15H15F3N4O2 B1489630 4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-34-6

4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B1489630
M. Wt: 340.3 g/mol
InChI Key: DDGAMCJZZQCCOY-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula C15H15F3N4O2 . It is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolone ring with a phenyl group, a trifluoromethyl group, and a morpholinoamino methylene group attached .

Scientific Research Applications

Antibacterial Activities

Schiff base compounds derived from related pyrazolone structures have been synthesized and shown to possess antibacterial activities. For example, compounds synthesized from the interaction of 1-phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one with different amines were tested for their antibacterial efficacy against strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using the disk diffusion method (Liu et al., 2012).

Mass Spectral Studies

Research on the mass spectral fragmentation patterns of similar compounds has elucidated the principal fragmentation routes, including the rupture of the exocyclic CH-NH bond and minor routes involving the loss of H, OH, and phenyl groups. This provides insight into the structural properties and stability of these compounds under mass spectrometry (Keats et al., 1982).

Synthesis Techniques

Studies have highlighted environmentally benign synthesis techniques for fluorinated pyrazolone derivatives, showcasing methods such as conventional, ultrasonication, and microwave techniques. These compounds were characterized by IR, 1H NMR, and MS studies and screened for their antimicrobial activity, demonstrating the potential for green chemistry approaches in synthesizing these derivatives (Shelke et al., 2007).

Spectroscopic and Crystallographic Investigations

Research has been conducted on the synthesis and characterization, including spectroscopic, spectrophotometric, and crystallographic investigations, of Schiff base ligands derived from pyrazolone structures. These studies provide valuable information on the molecular and structural aspects of these compounds, contributing to the understanding of their chemical properties and potential applications (Hayvalı et al., 2010).

Complexation with Actinide and Lanthanide Ions

Another study explored the synthesis and complexation of similar compounds with actinide and lanthanide ions, comparing the extraction efficiencies and selectivities of different ligands. This research is relevant for applications in nuclear chemistry and the recycling or remediation of radioactive materials (Smith et al., 1989).

properties

IUPAC Name

4-[(E)-morpholin-4-yliminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c16-15(17,18)13-12(10-19-21-6-8-24-9-7-21)14(23)22(20-13)11-4-2-1-3-5-11/h1-5,10,20H,6-9H2/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGAMCJZZQCCOY-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=CC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/N=C/C2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

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